tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
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Overview
Description
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate is a synthetic organic compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol. This compound has garnered significant interest due to its unique physical, chemical, and biological properties.
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate typically involves the esterification of 2-methyl-3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate can be compared with similar compounds such as:
Tert-Butyl 2-methyl-3-nitrobenzoate: This compound has a similar tert-butyl ester group but differs in its functional groups and reactivity.
This compound: This compound shares the same core structure but may have different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
Biological Activity
Chemical Identity and Properties
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate, with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol, is a synthetic organic compound that has attracted attention for its diverse biological activities. Its synthesis typically involves the esterification of 2-methyl-3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol, often catalyzed by acids such as sulfuric acid under reflux conditions .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The precise molecular pathways and targets remain an area of ongoing research, but initial studies suggest potential interactions with neurotransmitter systems and metabolic pathways .
Research Findings
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, research indicates that compounds structurally related to this compound can inhibit reverse transcriptase (RT) activity, with some derivatives showing IC50 values comparable to known inhibitors like NVP (IC50 = 0.13 µM) .
Compound | IC50 (µM) | Remarks |
---|---|---|
NVP | 0.13 | Reference inhibitor |
tert-Butyl derivative | 0.63 | High affinity for RT |
Case Studies
A notable case study involved the structural optimization of related compounds to enhance selectivity and potency against cyclin-dependent kinase 9 (CDK9). The findings suggested that modifications to the structure could lead to improved biological activity, highlighting the importance of chemical structure in determining therapeutic potential .
Applications in Drug Development
The compound is being explored as a precursor in drug development due to its favorable properties and biological activities. Its potential therapeutic applications include:
- Antiviral Activity : Given its inhibitory effects on reverse transcriptase, it may serve as a candidate for antiviral drug development.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(2-methylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9(2)7-13-8-10(3)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXRFSECCIZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.